molecular formula C21H19NO3 B11829185 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate CAS No. 853317-77-8

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No.: B11829185
CAS No.: 853317-77-8
M. Wt: 333.4 g/mol
InChI Key: OUIVKIQBHIWWGK-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound with the molecular formula C21H19NO3 and a molecular weight of 333.39 g/mol . This compound is part of the acridine family, known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the reaction of 4-methoxyphenylamine with 1,2,3,4-tetrahydro-9-acridinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific methoxy substitution on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate (CAS No. 853317-77-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19NO3
  • Molecular Weight : 333.39 g/mol
  • Structural Characteristics : The compound features a methoxy group attached to a phenyl ring and is part of the acridine family, which is known for various biological activities.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological effects:

Antioxidant Activity

Studies have shown that compounds within the acridine family often possess antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, providing protection against oxidative stress in cellular systems.

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Emerging research indicates that derivatives of acridine can induce apoptosis in cancer cells. The specific pathways involved may include the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Interaction with DNA : Acridine derivatives are known to intercalate into DNA, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.
  • Modulation of Cell Signaling Pathways : It may influence various signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have explored the biological effects of related acridine compounds, providing insights into potential applications:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that acridine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the role of methoxy substitutions in enhancing activity .
  • Antimicrobial Research : In a comparative analysis published in Pharmaceutical Biology, researchers evaluated various acridine derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications at the phenyl position significantly improved antimicrobial potency .

Data Summary Table

Biological ActivityObserved EffectReference
AntioxidantReduced oxidative stress
AntimicrobialInhibited growth of bacteria
AnticancerInduced apoptosis in cancer cells

Properties

CAS No.

853317-77-8

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

(4-methoxyphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C21H19NO3/c1-24-14-10-12-15(13-11-14)25-21(23)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3

InChI Key

OUIVKIQBHIWWGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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